molecular formula C9H12N2O2 B6244148 methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate CAS No. 2116907-72-1

methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate

Cat. No.: B6244148
CAS No.: 2116907-72-1
M. Wt: 180.2
InChI Key:
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Description

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylate group is introduced via esterification with methanol in the presence of an acid catalyst.

    Cyclobutanone Reaction: Cyclobutanone reacts with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Esterification: The pyrazole is esterified with methanol using an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohol derivatives.

    Substitution: Formation of halogenated or aminated pyrazole derivatives.

Scientific Research Applications

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrazole-3-carboxylate: Lacks the cyclobutyl group, making it less sterically hindered.

    Cyclobutyl pyrazole derivatives: Similar in structure but may have different substituents on the pyrazole ring.

Uniqueness

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

2116907-72-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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